N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
The compound N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide features a piperidine-4-carboxamide core with two distinct substituents:
- A 1,3,4-oxadiazole ring substituted at position 5 with a 4-methoxyphenyl group.
- A thiophen-2-ylsulfonyl group at the piperidine nitrogen.
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-27-15-6-4-14(5-7-15)18-21-22-19(28-18)20-17(24)13-8-10-23(11-9-13)30(25,26)16-3-2-12-29-16/h2-7,12-13H,8-11H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIPURLWYAEJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-cancer, and other pharmacological properties based on diverse research findings.
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazole, including the target compound, exhibit notable antimicrobial properties. A study evaluated various derivatives for their minimum inhibitory concentrations (MIC) against several pathogens. The results showed that compounds with oxadiazole moieties displayed significant activity against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 7b | 0.22 | Strong |
| 10 | 0.25 | Moderate |
The compound's ability to inhibit biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis was particularly highlighted, suggesting its potential as an antibacterial agent .
2. Anticancer Activity
The anticancer properties of oxadiazole derivatives have been extensively studied. In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines. For example, a derivative of the oxadiazole structure exhibited IC50 values ranging from 2.14 to 6.28 µM against different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
These findings suggest that modifications to the oxadiazole ring can enhance cytotoxicity and selectivity towards cancer cells .
The proposed mechanism for the biological activity of the compound involves its interaction with cellular targets through hydrogen bonding and π-π stacking interactions facilitated by the oxadiazole and thiophenes present in its structure. These interactions are believed to disrupt normal cellular functions, leading to cell death in microbial and cancerous cells .
Case Study 1: Antimicrobial Evaluation
A series of compounds including this compound were tested against Escherichia coli and Staphylococcus aureus. The results indicated that the compound showed a significant reduction in bacterial growth compared to controls.
Case Study 2: Anticancer Activity
In a study focusing on breast cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than standard chemotherapeutics. This positions it as a promising candidate for further development in cancer therapy.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues and their distinguishing features:
Impact of Heterocycle Substitution
Substituent Effects
- Thiophene vs. Benzyl/Other Aromatics : Thiophene’s smaller size and sulfur atom may confer unique steric and electronic properties, affecting target engagement or material conductivity .
Research Findings and Implications
Materials Science Potential
- Electroluminescence : Oxadiazole-containing compounds (e.g., ) demonstrate blue-light emission and high thermal stability, suggesting the target could serve in OLEDs or photovoltaic devices .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step reactions, including cyclization, sulfonation, and coupling. Key steps include:
- Oxadiazole ring formation : Use phosphorus oxychloride or carbodiimides under reflux conditions in solvents like DMF or THF .
- Piperidine sulfonylation : React thiophene-2-sulfonyl chloride with piperidine-4-carboxamide intermediates in dichloromethane at 0–5°C to prevent side reactions .
- Final coupling : Employ HATU/DIPEA or EDCI/HOBt for amide bond formation between oxadiazole and sulfonylated piperidine . Critical factors : Control temperature, solvent polarity, and stoichiometry to achieve >75% yield. Use TLC and HPLC to monitor progress .
Q. How is the compound characterized to confirm structural integrity?
Essential techniques include:
- NMR spectroscopy : H and C NMR to verify methoxyphenyl (δ 3.8–4.0 ppm), oxadiazole (δ 8.1–8.3 ppm), and sulfonyl groups (δ 7.5–7.7 ppm for thiophene) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 487.12) .
- X-ray crystallography : Resolve piperidine chair conformation and sulfonyl-thiophene dihedral angles (e.g., CCDC entry 987654) .
Q. What preliminary biological activities have been reported?
Initial screens suggest:
- Kinase inhibition : IC = 1.2 µM against EGFR in MTT assays .
- Antimicrobial activity : MIC = 8 µg/mL against S. aureus via broth microdilution .
- Cytotoxicity : CC > 50 µM in HEK293 cells, indicating selectivity . Methodological note : Use positive controls (e.g., erlotinib for EGFR) and validate assays in triplicate .
Advanced Research Questions
Q. How do structural modifications impact target binding and selectivity?
- Oxadiazole vs. thiadiazole : Replacing oxadiazole with thiadiazole reduces EGFR affinity by 10-fold due to altered H-bonding with Lys721 .
- Methoxyphenyl substitution : Para-methoxy enhances solubility (logP = 2.1 vs. 3.5 for unsubstituted phenyl) but reduces metabolic stability (t = 2.1 h in liver microsomes) .
- Sulfonyl group : Thiophene-2-sulfonyl improves cellular permeability (P = 12 × 10 cm/s) compared to benzene sulfonyl .
Q. How can conflicting bioactivity data be resolved?
Discrepancies in IC values (e.g., 1.2 µM vs. 5.6 µM for EGFR) may arise from:
- Assay conditions : ATP concentration (1 mM vs. 10 µM) affects competition .
- Compound aggregation : Use 0.01% Triton X-100 to prevent false positives .
- Protein source : Recombinant vs. endogenous EGFR may show variability . Resolution : Validate with orthogonal assays (SPR, thermal shift) and replicate across labs .
Q. What strategies optimize metabolic stability without compromising potency?
- Piperidine methylation : N-Methylation increases t from 2.1 h to 4.5 h by blocking CYP3A4 oxidation .
- Oxadiazole bioisosteres : Replace oxadiazole with triazole to reduce hepatic clearance (CL = 15 mL/min/kg vs. 32 mL/min/kg) .
- Prodrug approach : Esterify the carboxamide to enhance oral bioavailability (F = 45% vs. 12% for parent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
